molecular formula C12H10N2O2 B045971 Ethyl 2-cyano-2-(4-cyanophenyl)acetate CAS No. 120885-48-5

Ethyl 2-cyano-2-(4-cyanophenyl)acetate

Cat. No.: B045971
CAS No.: 120885-48-5
M. Wt: 214.22 g/mol
InChI Key: IBVDVRMADXPBIA-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(4-cyanophenyl)acetate is an organic compound with the molecular formula C12H10N2O2. It is a white to yellow solid and is known for its applications in organic synthesis and as an intermediate in the production of various chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-(4-cyanophenyl)acetate can be synthesized through several methods. One common method involves the reaction of 4-cyanobenzyl bromide with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

In industrial settings, the compound can be produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(4-cyanophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted cyano derivatives.

    Hydrolysis: 2-cyano-2-(4-cyanophenyl)acetic acid.

    Condensation: Amide derivatives.

Scientific Research Applications

Ethyl 2-cyano-2-(4-cyanophenyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(4-cyanophenyl)acetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano groups and ester functionality allow it to participate in a range of reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both cyano and ester groups, which provide it with versatile reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .

Properties

IUPAC Name

ethyl 2-cyano-2-(4-cyanophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-16-12(15)11(8-14)10-5-3-9(7-13)4-6-10/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVDVRMADXPBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444028
Record name Ethyl 2-cyano-2-(4-cyanophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120885-48-5
Record name Ethyl 2-cyano-2-(4-cyanophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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